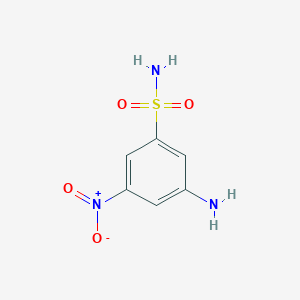

3-Amino-5-nitrobenzenesulfonamide

Vue d'ensemble

Description

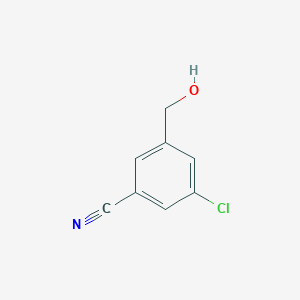

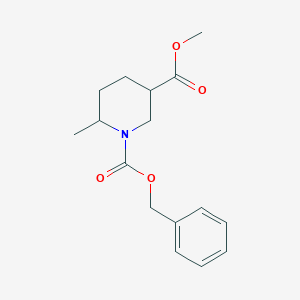

3-Amino-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has an average mass of 217.202 Da and a mono-isotopic mass of 217.015732 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 3-Amino-5-nitrobenzenesulfonamide, has been described in various studies . One method involves the use of copper-catalyzed asymmetric alkene aziridination . Another approach involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .Molecular Structure Analysis

The molecular structure of 3-Amino-5-nitrobenzenesulfonamide consists of a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group .Applications De Recherche Scientifique

1. Nonlinear Optics and Optical Limiting Applications

- Application Summary: 3-Amino-5-nitrobenzenesulfonamide is used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications .

- Methods of Application: The compound is synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .

- Results: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

2. Biological Evaluation

- Application Summary: 3-Amino-5-nitrobenzenesulfonamide derivatives are synthesized for bioactivity screening through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

- Methods of Application: A series of 3-amino-5-nitrobenzenesulfonamide derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .

- Results: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d showed the maximum inhibition and displayed a better activity than the standard drug .

3. Corrosion Inhibition

- Application Summary: 3-Amino-5-nitrobenzenesulfonamide is used as a corrosion inhibitor for AA2024 aluminium alloy in 3.5 wt.% NaCl solution .

- Methods of Application: The influence of 3-Amino-5-nitrobenzenesulfonamide concentration on the corrosion inhibition performance was evaluated by potentiodynamic polarization curve and electrochemical impedance spectroscopy .

- Results: The results of this study are not provided in the source .

4. Fukuyama Reaction

- Application Summary: The Fukuyama reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .

- Methods of Application: The Fukuyama reaction involves the transformation of thioesters to aldehydes or ketones and new protecting strategies including synthesis of amines using nitrobenzenesulfonyl group (Nosyl strategy) .

- Results: The Fukuyama reaction has been used in the total synthesis of natural products and drugs due to its mild reaction conditions, unusual high chemoselectivity, and wide functional group tolerance .

5. Electrochemical Reactions

- Application Summary: Electrochemical reactions of functional groups containing amines, imines, and nitriles are highly powerful strategies for the synthesis of valuable organic compounds .

- Methods of Application: The electrochemical reaction of amines, nitriles, amides, nitroaromatics, and imines has been proven to be a valuable method for the synthesis of various nitrogen-containing organic compounds .

- Results: The electrosynthesis of organic compounds is highly selective as compared to the usual chemical reaction where intermediates are uniformly spread over the reaction medium .

6. Nitration and Sulfonation

- Application Summary: Nitration is used to add nitrogen to a benzene ring, which can be used further in substitution reactions .

- Methods of Application: The nitro group acts as a ring deactivator. Having nitrogen present in a ring is very useful because it can be used as a directing group as well as a masked amino group .

- Results: The results of this application are not provided in the source .

7. Fukuyama Reaction

- Application Summary: The Fukuyama reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .

- Methods of Application: The Fukuyama reaction involves the transformation of thioesters to aldehydes or ketones and new protecting strategies including synthesis of amines using nitrobenzenesulfonyl group (Nosyl strategy) .

- Results: The Fukuyama reaction has been used in the total synthesis of natural products and drugs due to its mild reaction conditions, unusual high chemoselectivity, and wide functional group tolerance .

8. Electrochemical Reactions

- Application Summary: Electrochemical reactions of functional groups containing amines, imines, and nitriles are highly powerful strategies for the synthesis of valuable organic compounds .

- Methods of Application: The electrochemical reaction of amines, nitriles, amides, nitroaromatics, and imines has been proven to be a valuable method for the synthesis of various nitrogen-containing organic compounds .

- Results: The electrosynthesis of organic compounds is highly selective as compared to the usual chemical reaction where intermediates are uniformly spread over the reaction medium .

9. Nitration and Sulfonation

- Application Summary: Nitration is used to add nitrogen to a benzene ring, which can be used further in substitution reactions .

- Methods of Application: The nitro group acts as a ring deactivator. Having nitrogen present in a ring is very useful because it can be used as a directing group as well as a masked amino group .

- Results: The results of this application are not provided in the source .

Propriétés

IUPAC Name |

3-amino-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBELRONIIKUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731447 | |

| Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-nitrobenzenesulfonamide | |

CAS RN |

1044271-92-2 | |

| Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)

![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)

![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)